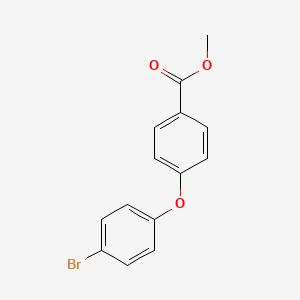

Methyl 4-(4-Bromophenoxy)benzoate

説明

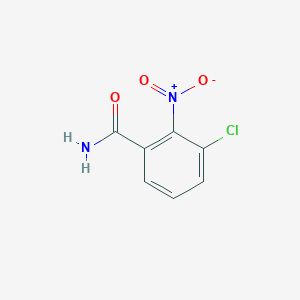

“Methyl 4-(4-Bromophenoxy)benzoate” is a chemical compound with the empirical formula C14H11BrO3 . Its molecular weight is 307.14 .

Synthesis Analysis

The synthesis of “Methyl 4-(4-Bromophenoxy)benzoate” involves a reaction process. For instance, 10 mmol 4-bromobenzoic acid, 100 mmol methanol, and 1.5 mmol dichlorohydantoin are added into a 50 mL three-necked flask, set up a reflux device, and stirred and reacted at 60°C for 7 hours .Molecular Structure Analysis

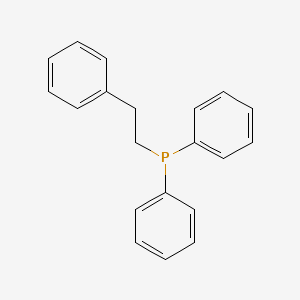

The molecular structure of “Methyl 4-(4-Bromophenoxy)benzoate” is characterized by a bromine atom attached to a phenyl ring, which is further connected to a benzoate group via an oxygen atom . The InChI string representation of the molecule isInChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 . Physical And Chemical Properties Analysis

“Methyl 4-(4-Bromophenoxy)benzoate” has a molecular weight of 307.14 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 305.98916 g/mol . The topological polar surface area is 35.5 Ų .科学的研究の応用

Synthesis and Chemical Properties

- Methyl 4-(4-Bromophenoxy)benzoate serves as an important intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities. This compound is synthesized from methyl 4-bromobenzoate and iso-vanilline by condensation reaction, highlighting its role in organic synthesis processes (Lou Hong-xiang, 2012).

Application in Liquid Crystal Research

- Schiff base/ester liquid crystals containing methyl 4-(4-Bromophenoxy)benzoate derivatives demonstrate unique mesophase behavior and stability. These compounds are significant in the field of liquid crystal research, as they exhibit only nematic phases under certain conditions (Ahmed et al., 2019).

Crystallography and Structural Analysis

- Research on the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate, a related compound, has provided insights into the formation of two-dimensional architectures in crystal structures, which are important for understanding molecular interactions and material properties (Suchetan et al., 2016).

Pharmacological Research

- Although excluding information related to drug use and dosage, it's worth noting that derivatives of methyl 4-(4-Bromophenoxy)benzoate have been studied for their potential antioxidant, biofilm inhibition, and mutagenic activities. This indicates a broader scope of its application in pharmaceutical research (Sheikh et al., 2021).

Analytical Chemistry

- In the realm of analytical chemistry, methyl 4-(4-Bromophenoxy)benzoate and its analogs are part of studies for the simultaneous determination of preservatives in cosmetics, demonstrating its relevance in analytical methodologies (Wu et al., 2008).

Safety And Hazards

“Methyl 4-(4-Bromophenoxy)benzoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement H317, indicating that it may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves, clothing, and eye protection .

特性

IUPAC Name |

methyl 4-(4-bromophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUFCGJTPGPJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570308 | |

| Record name | Methyl 4-(4-bromophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-Bromophenoxy)benzoate | |

CAS RN |

21120-75-2 | |

| Record name | Methyl 4-(4-bromophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)